molecular formula C11H8F3NO2 B13974174 Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate

Cat. No.: B13974174
M. Wt: 243.18 g/mol
InChI Key: SNFJIJIEXMUZQL-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylate ester at the 2nd position of the indole ring. Indole derivatives are widely recognized for their biological activities and are commonly found in natural products and pharmaceuticals. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate can be achieved through various methods. One common approach involves the trifluoromethylation of indole derivatives using reagents such as CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group at the desired position . Another approach involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .

Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred due to its low toxicity and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, leading to various pharmacological effects. The compound may inhibit specific enzymes or receptors, thereby modulating biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate
  • Methyl 5-(trifluoromethyl)-1H-indole-2-carboxylate
  • Methyl 7-(difluoromethyl)-1H-indole-2-carboxylate

Comparison: Methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability, lipophilicity, and bioavailability, making it a preferred choice in various applications .

Properties

IUPAC Name

methyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-6-3-2-4-7(9(6)15-8)11(12,13)14/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFJIJIEXMUZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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